2,5-dibromo-N-(cyclopropylmethyl)benzenesulfonamide
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Overview
Description
2,5-Dibromo-N-(cyclopropylmethyl)benzenesulfonamide is an organic compound with the molecular formula C10H11Br2NO2S It is a derivative of benzenesulfonamide, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring, and a cyclopropylmethyl group is attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(cyclopropylmethyl)benzenesulfonamide typically involves the bromination of a suitable benzenesulfonamide precursor. One common method is the bromination of N-(cyclopropylmethyl)benzenesulfonamide using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-N-(cyclopropylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,5-Dibromo-N-(cyclopropylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atoms may also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-1,4-phenylenediamine: A compound with similar bromine substitution but different functional groups.
2,5-Dibromonitrobenzene: Another brominated benzene derivative with a nitro group instead of a sulfonamide group.
Uniqueness
2,5-Dibromo-N-(cyclopropylmethyl)benzenesulfonamide is unique due to the presence of both bromine atoms and the cyclopropylmethyl group. This combination of substituents imparts specific chemical and physical properties, making it suitable for particular applications in synthesis and research. The sulfonamide group also provides a versatile site for further chemical modifications, enhancing its utility in various fields.
Properties
Molecular Formula |
C10H11Br2NO2S |
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Molecular Weight |
369.07 g/mol |
IUPAC Name |
2,5-dibromo-N-(cyclopropylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H11Br2NO2S/c11-8-3-4-9(12)10(5-8)16(14,15)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
IZTZPXFKPOYDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
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